An In-depth Technical Guide to the Physicochemical Properties of 3-Chlorophenylacetone
An In-depth Technical Guide to the Physicochemical Properties of 3-Chlorophenylacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenylacetone, systematically known as 1-(3-chlorophenyl)propan-2-one, is a chemical intermediate of significant interest in the pharmaceutical and fine chemical industries. Its utility as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), most notably Dapoxetine, underscores the importance of a comprehensive understanding of its physicochemical properties. This technical guide provides a detailed overview of the core physicochemical characteristics of 3-Chlorophenylacetone, experimental protocols for its synthesis and analysis, and its role in synthetic pathways.
Physicochemical Properties
3-Chlorophenylacetone is a colorless to yellow liquid under standard conditions. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉ClO | [1][2][3] |
| Molecular Weight | 168.62 g/mol | [1][2][3] |
| CAS Number | 14123-60-5 | [1][2][3] |
| Appearance | Clear, colorless to yellow liquid | |
| Boiling Point | 99 °C at 5 mmHg | |
| Density | 1.1115 g/cm³ (rough estimate) | |
| Refractive Index | 1.5320 to 1.5360 | |
| Solubility | Soluble in chloroform and methanol. |
Note: It is crucial to distinguish 3-Chlorophenylacetone (CAS: 14123-60-5) from its isomer, 3'-Chloropropiophenone (1-(3-chlorophenyl)propan-1-one, CAS: 34841-35-5). While sometimes used interchangeably as synonyms in literature, they are distinct compounds with different chemical structures and properties. 3'-Chloropropiophenone is a solid at room temperature.[4]
Experimental Protocols
Synthesis of 1-(3-chlorophenyl)propan-2-one
A common synthetic route to 1-(3-chlorophenyl)propan-2-one involves the reaction of 3-chlorophenylacetic acid with a methylating agent. The following is a representative experimental protocol:
Materials:
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3-Chlorophenylacetic acid
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Thionyl chloride (SOCl₂)
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Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether
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Anhydrous diethyl ether
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Hydrochloric acid (HCl), dilute aqueous solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chlorophenylacetic acid in an excess of thionyl chloride. Gently reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-chlorophenylacetyl chloride.
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Grignard Reaction: Dissolve the crude acid chloride in anhydrous diethyl ether and cool the flask to 0 °C in an ice bath. Slowly add a stoichiometric amount of methylmagnesium bromide solution in diethyl ether dropwise with continuous stirring. Maintain the temperature below 5 °C during the addition.
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Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding dilute hydrochloric acid. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 1-(3-chlorophenyl)propan-2-one.
Characterization Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is a standard technique for assessing the purity and confirming the identity of 3-Chlorophenylacetone.
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]
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GC Conditions:
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Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[5][6]
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Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[5]
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
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-
MS Conditions:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is used to elucidate the chemical structure of the compound.
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Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[7]
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¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expected signals would include a singlet for the methyl protons, a singlet for the methylene protons, and multiplets for the aromatic protons.
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¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals would include a peak for the carbonyl carbon, peaks for the methyl and methylene carbons, and several peaks in the aromatic region.
Mandatory Visualization
The following diagram illustrates the synthetic pathway from 3-Chlorophenylacetone to the active pharmaceutical ingredient Dapoxetine.
Caption: Workflow for the synthesis of Dapoxetine from 3-Chlorophenylacetone.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties, synthesis, and characterization of 3-Chlorophenylacetone. The provided data and protocols are intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. A thorough understanding of these properties is essential for the efficient and safe handling, synthesis, and application of 3-Chlorophenylacetone in various chemical processes.
